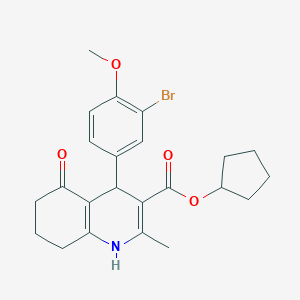
cyclopentyl 4-(3-bromo-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Description
cyclopentyl 4-(3-bromo-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a cyclopentyl group, a brominated methoxyphenyl group, and a hexahydroquinoline core
Properties
CAS No. |
5479-67-4 |
|---|---|
Molecular Formula |
C23H26BrNO4 |
Molecular Weight |
460.4g/mol |
IUPAC Name |
cyclopentyl 4-(3-bromo-4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C23H26BrNO4/c1-13-20(23(27)29-15-6-3-4-7-15)21(14-10-11-19(28-2)16(24)12-14)22-17(25-13)8-5-9-18(22)26/h10-12,15,21,25H,3-9H2,1-2H3 |
InChI Key |
FZGFTMZQKGCKOS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)Br)C(=O)OC4CCCC4 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)Br)C(=O)OC4CCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of cyclopentyl 4-(3-bromo-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the brominated methoxyphenyl group: This step involves the bromination of a methoxyphenyl precursor, followed by its coupling with the hexahydroquinoline core using a Suzuki-Miyaura cross-coupling reaction.
Cyclopentyl group attachment: The final step involves the esterification of the carboxylate group with cyclopentanol under acidic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


